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Introduction: Caged compounds are synthetic molecules that have been rendered biologically
inert by the covalent attachment of a photoremovable protecting group.[1][2] Caged ATP is a
photolabile precursor of adenosine-5'-triphosphate (ATP) that allows for the precise spatial and
temporal release of active ATP upon illumination with UV light.[3][4] This technique is a
powerful tool for studying the kinetics of fast ATP-dependent biological processes in real-time,
overcoming the limitations of conventional methods like perfusion or microinjection which have
slower time resolutions.[5][6] By delivering a rapid "concentration jump" of ATP at a specific
time and location, researchers can synchronize cellular activities and capture transient
intermediate states of biochemical reactions.[1][4]

The most commonly used caging group for ATP is the 1-(2-nitrophenyl)ethyl (NPE) group.[1]
Upon absorption of a UV photon (typically 300-360 nm), the NPE group undergoes a
photochemical reaction that cleaves the bond to the y-phosphate of ATP, releasing free ATP, a
proton, and a biologically inert nitroso-ketone byproduct.[3][4][5] The speed of this release is
critical, for NPE-caged ATP, the rate constant is pH-dependent, occurring on a millisecond
timescale, which is sufficiently fast to study processes like ion channel gating and motor protein
mechanics.[1][4]

These application notes provide an overview of the use of caged ATP in key research areas,
complete with detailed experimental protocols, quantitative data, and pathway visualizations.
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Application 1: Probing the Mechanochemical Cycle
of Motor Proteins

Overview: Molecular motors, such as kinesin and myosin, are enzymes that convert the
chemical energy from ATP hydrolysis into mechanical force and movement along cytoskeletal
filaments.[7][8] Time-resolved studies using caged ATP have been instrumental in dissecting
the elementary steps of their mechanochemical cycle. By initiating the cycle with a rapid pulse
of ATP, it is possible to measure the kinetics of ATP binding, force generation, and stepping
motion with high precision.[3][9]

Experimental Protocol: Single-Molecule Kinesin Motility
Assay

This protocol is adapted from studies investigating the force generation of a single kinesin
molecule using an optical trap combined with laser photolysis of caged ATP.[9]

1. Preparation of Reagents and Assay Chamber:

» Motility Buffer: Prepare a buffer suitable for kinesin activity (e.g., 80 mM PIPES, 1 mM EGTA,
2 mM MgClz, 10 pM taxol, pH 6.8).

o Caged ATP Solution: Dissolve NPE-caged ATP in the motility buffer to a final concentration
range of 20 uM to 500 uM.[9] Keep this solution on ice and protected from light.

e Oxygen Scavenger System: To reduce phototoxicity, add an oxygen scavenger system (e.g.,
glucose oxidase, catalase, and glucose) to the final solution.

o Assay Chamber: Construct a flow cell using a glass slide and a coverslip. Immobilize taxol-
stabilized microtubules onto the coverslip surface.

¢ Kinesin-coated beads: Adsorb truncated kinesin motor proteins onto silica or polystyrene
beads (approx. 0.5-1.0 um diameter).

2. Experimental Setup:

o Optical Trap: An infrared laser (e.g., 1064 nm Nd:YAG) is used to trap a single kinesin-
coated bead.[9] The trap stiffness should be calibrated (typically 0.07—0.25 pN-nm~1).[9]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK26888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC125472/
https://www.benchchem.com/product/b1217765?utm_src=pdf-body
http://nathan.instras.com/MyDocsDB/doc-717.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC20733/
https://www.benchchem.com/product/b1217765?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC20733/
https://www.benchchem.com/product/b1217765?utm_src=pdf-body
https://www.benchchem.com/product/b1217765?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC20733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC20733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC20733/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Photolysis Laser: A pulsed UV laser (e.g., 354 nm He-Cd or frequency-tripled Nd:YAG) is
focused on the trapped bead.[9] The laser pulse duration should be short (e.g., 0.3-5 ms) to
ensure rapid ATP release.[9]

Detection System: A quadrant photodiode is used to detect the displacement of the bead
from the trap center with nanometer precision, which is then converted to force (Force =
stiffness x displacement).[9]

. Procedure:
Introduce the kinesin-coated beads into the microtubule-coated flow cell.

Trap a single kinesin-coated bead using the optical trap and bring it into contact with a
microtubule to form a rigor complex (kinesin bound to microtubule in the absence of ATP).[9]

Apply a small amount of tension (2-5 pN) to the rigor complex by moving the stage.[9]
Introduce the motility buffer containing caged ATP into the chamber.
Initiate the reaction by firing a single pulse from the UV laser to photorelease ATP.

Record the displacement of the bead using the quadrant photodiode at a high sampling rate
(e.g., 1-50 kHz).[9]

Analyze the data to determine the lag time to force generation and the characteristics of the
stepping motion (e.g., 8 nm steps for kinesin).[9]

. Controls:

Perform the experiment without caged ATP to ensure the UV flash itself does not cause
bead displacement.

Use a non-hydrolyzable ATP analog to confirm that ATP hydrolysis is required for continuous
movement.

Note that caged ATP can act as a competitive inhibitor for some motor proteins, which
should be considered when interpreting results.[9]
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Quantitative Data: Kinesin Kinetics

The following table summarizes kinetic data obtained from single-molecule kinesin experiments

using caged ATP.[9]

Released .
Parameter Value Conditions Reference
[ATP]
Average time to 25-27°C, 2.5-5
] 79 ms 18 uM o 9]
force generation pN initial load
25-27°C, 2.5-5
45 ms 90 pM o [9]
pN initial load
25-27°C, 2.5-5
31 ms 450 uM o [9]
pN initial load
Apparent 2nd- Derived from
order rate concentration
0.7 uM—t.s-1 N/A [9]
constant (ATP dependence of
binding) lag time
Rate of force Derived from
_ 45 s71 N/A o _ [9]
generation step kinetic modeling
Rate of ATP Dark reaction
release from ~290 s N/A rate constant 9]

NPE-caged ATP

(k_c) at 25-27°C

Visualization: Kinesin Mechanochemical Cycle
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A simplified diagram of the kinesin mechanochemical cycle initiated by photoreleased ATP.

Application 2: Investigating ATP-Gated lon Channels

Overview: Purinergic receptors, such as the P2X and P2Y families, are crucial for numerous
physiological processes, including neurotransmission, inflammation, and pain sensation.[10]
[11] P2X receptors are ligand-gated ion channels that open in response to extracellular ATP.
[12][13][14] Using caged ATP allows for the rapid application of a known concentration of
agonist to these receptors, enabling detailed kinetic studies of channel activation,
desensitization, and deactivation, as well as downstream effects on cellular excitability and
network activity.[10][15]

Experimental Protocol: Whole-Cell Patch-Clamp
Recording of P2X Receptors

This protocol describes how to measure P2X receptor currents in cultured neurons or brain
slices following the photolysis of caged ATP.[10][15]

1. Preparation of Solutions and Cells:

o External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NacCl,
2.5 KCl, 2 CaClz, 1 MgClz, 26 NaHCOs, 1.25 NaH2POa, and 10 glucose, bubbled with 95%
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02/5% COs.

Internal Solution: Prepare a standard whole-cell patch pipette solution containing (in mM):
140 K-gluconate, 10 HEPES, 2 MgClz, 0.2 EGTA, 2 Naz-ATP (for cell health, distinct from
caged ATP), 0.3 Na-GTP, pH adjusted to 7.3 with KOH.

Caged ATP Solution: Dissolve NPE-caged ATP in the external solution to a final
concentration of 50-200 uM.[10][15] Protect from light.

Cell Preparation: Use primary neuronal cultures or acute brain slices. For slices, prepare 300
pum thick slices using a vibratome and allow them to recover for at least 1 hour.

. Experimental Setup:

Patch-Clamp Rig: A standard electrophysiology setup with an amplifier, micromanipulator,
and data acquisition system.

Microscope: An upright microscope with DIC optics to visualize cells.

Photolysis System: A flash lamp or UV laser coupled to the microscope's optical path. The
light should be focused on the cell being recorded. A shutter system is required for precise
timing of the UV flash (e.g., 1-5 ms duration).

. Procedure:

Transfer the cultured cells or brain slice to the recording chamber on the microscope stage
and continuously perfuse with ACSF.

Establish a whole-cell patch-clamp recording from a target neuron. Hold the cell at a
negative potential (e.g., -70 mV) in voltage-clamp mode to record inward currents.

Stop the perfusion and carefully add the caged ATP-containing external solution to the bath.
Allow it to equilibrate for 1-2 minutes.

Deliver a brief UV flash to photorelease ATP in the vicinity of the recorded cell.

Record the resulting ionic current through ATP-gated channels. The current will typically
show a rapid activation followed by desensitization.
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 After recording, resume perfusion with normal ACSF to wash out the caged compound and
its byproducts. Multiple applications can be performed on the same cell, but be aware of
potential receptor desensitization.[10][15]

4. Controls and Data Analysis:

» Control for UV flash: Deliver a UV flash in the absence of caged ATP to confirm there is no
light-induced artifact.

e Pharmacology: Use specific P2X receptor antagonists (e.g., PPADS, suramin) to confirm the
identity of the recorded current.

e Analysis: Measure the peak amplitude, activation kinetics (rise time), and desensitization
time constant of the current.

Quantitative Data: P2Y1 Receptor-Mediated Synaptic
Activity

The following table summarizes data from a study where caged ATP was used to activate
P2Y1 receptors, leading to an increase in synaptic network activity in mitral cells.[10]
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1st 2nd 3rd
Parameter Photoreleas Photoreleas Photoreleas Conditions Reference
e e e
100 pM
Current caged ATP,
Integral 2.1+0.3 1.3+0.2 09+0.1 3s wide-field [10]
(nA*s) uv
illumination
. 100 uM
Increase in
i caged ATP,
Synaptic . .
22.1+15 254+14 235+2.0 3s wide-field [10]
Events
uv
(events/3s) ) -
illumination
Current
Integral with 0.8+0.3 0.2+0.1
Compared to
MRS 2179 (61% (82% - [10]
) ) control
(P2Y1 reduction) reduction)

antagonist)

Visualization: P2X Receptor Activation Pathway
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Pathway of P2X receptor activation by ATP released from a caged precursor.
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General Experimental Workflow

The logical flow for a typical time-resolved experiment using caged ATP involves several key
stages, from preparation to data analysis.

Preparation Stage
Prepare Biological Sample Prepare Solutions
(e.g., culture cells, make brain slices) (e.g., buffers, caged ATP stock)

\E»gg)friment Stgg/

Load Caged Compound
(e.g., via patch pipette, bath application)

'

Position Sample & Setup Acquisition
(e.g., patch clamp, optical trap)

UV Photolysis
(Deliver timed light pulse)

Record Biological Response
(e.g., current, force, fluorescence)

Analysivs Stage

Analyze Data
(e.g., measure kinetics, amplitudes)

Gnterpret Results & Controls)
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A general workflow for time-resolved experiments using caged ATP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: Time-Resolved Studies
Using Caged ATP]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217765#time-resolved-studies-using-caged-atp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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